![molecular formula C13H14FNO2 B2382343 2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287265-38-5](/img/structure/B2382343.png)
2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a complex organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and its distinctive structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This step often involves a [2+2] cycloaddition reaction.
Introduction of the fluorophenyl group: This can be achieved through a Friedel-Crafts alkylation reaction.
Amination and carboxylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.
科学研究应用
2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets and exerting its effects.
相似化合物的比较
Similar Compounds
- 2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 2-Amino-2-[3-(2-bromophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 2-Amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Uniqueness
What sets 2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid apart from similar compounds is the presence of the fluorine atom. Fluorine can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to form hydrogen bonds. These changes can enhance the compound’s biological activity and make it a more effective therapeutic agent.
属性
IUPAC Name |
2-amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-9-4-2-1-3-8(9)12-5-13(6-12,7-12)10(15)11(16)17/h1-4,10H,5-7,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKLIHASEKOEST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)N)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Fluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B2382263.png)
![N-(1-Cyanoethyl)-N-methyl-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2382264.png)
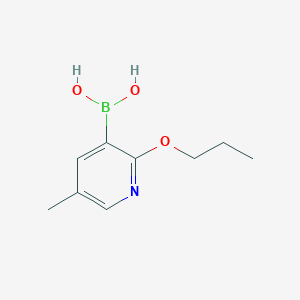
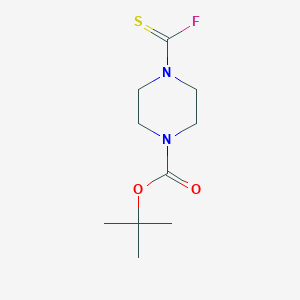
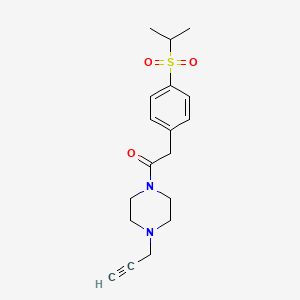

![3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2382273.png)
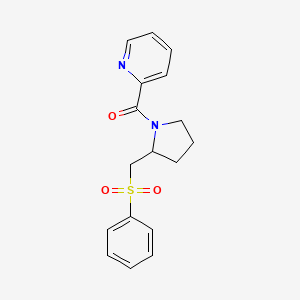


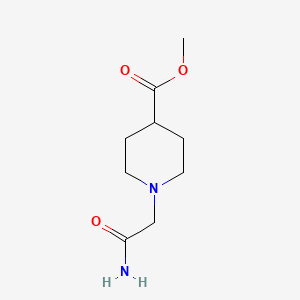
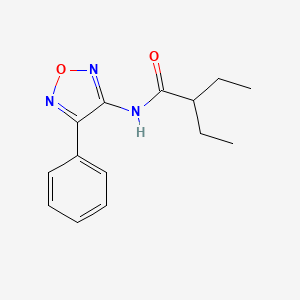
![2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2382283.png)
